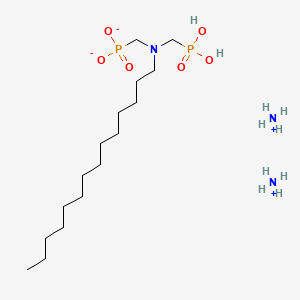
Diammonium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H43N3O6P2 and a molecular weight of 435.476642 g/mol . This compound is known for its unique structure, which includes a tetradecyl group linked to a bis(methylene)diphosphonate moiety through an imino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of diammonium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently reacts with phosphorous acid to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Diammonium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted phosphonates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diammonium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of diammonium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonate groups can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, its long alkyl chain allows it to integrate into lipid membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Diammonium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
Diammonium dihydrogen ((octadecylimino)bis(methylene))diphosphonate: Similar structure but with an octadecyl group instead of a tetradecyl group.
Diammonium dihydrogen ((dodecylimino)bis(methylene))diphosphonate: Similar structure but with a dodecyl group instead of a tetradecyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its chemical properties and applications .
Properties
CAS No. |
94107-76-3 |
|---|---|
Molecular Formula |
C16H43N3O6P2 |
Molecular Weight |
435.48 g/mol |
IUPAC Name |
diazanium;[phosphonatomethyl(tetradecyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C16H37NO6P2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);2*1H3 |
InChI Key |
IUOCUMOMRVDMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


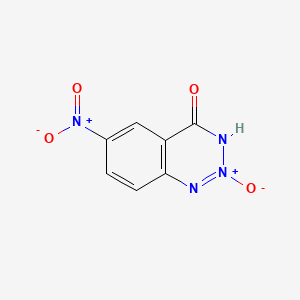

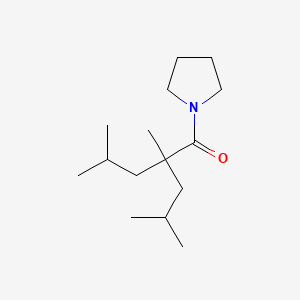
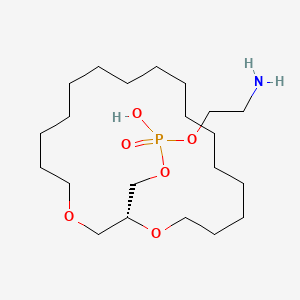
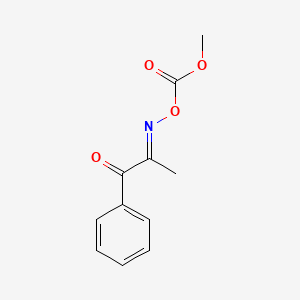
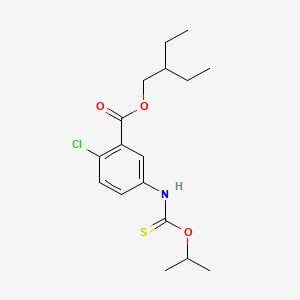
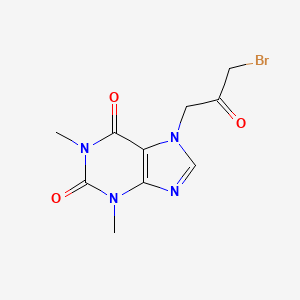
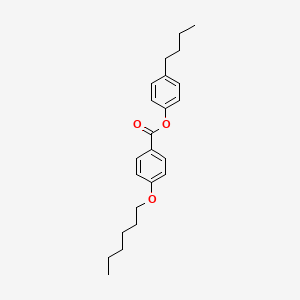
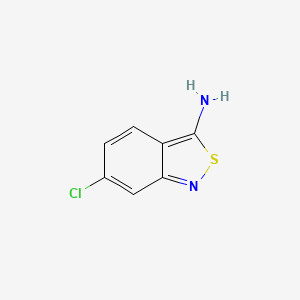
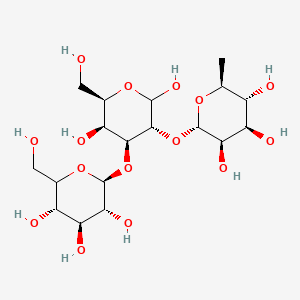
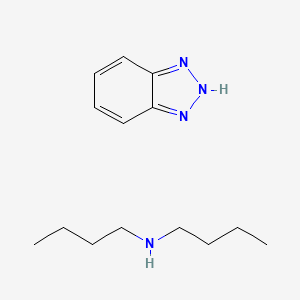
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
